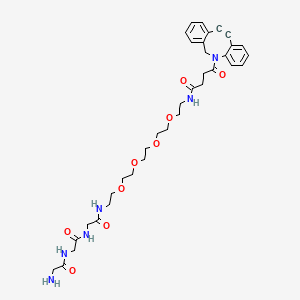
Gly-Gly-Gly-PEG4-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gly-Gly-Gly-PEG4-DBCO is a compound that combines a peptide sequence (Gly-Gly-Gly) with a polyethylene glycol (PEG) spacer and a dibenzocyclooctyne (DBCO) group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The DBCO group allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules, making it a valuable tool in click chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Gly-PEG4-DBCO involves several steps:
Peptide Synthesis: The Gly-Gly-Gly sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
PEGylation: The peptide is then conjugated with a PEG4 spacer to enhance solubility and flexibility.
DBCO Conjugation: Finally, the DBCO group is attached to the PEGylated peptide through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale SPPS is employed to produce the Gly-Gly-Gly sequence.
PEGylation and Purification: The peptide is PEGylated and purified using chromatography techniques.
DBCO Attachment: The final step involves attaching the DBCO group and purifying the product to achieve high purity levels
Analyse Chemischer Reaktionen
Types of Reactions
Gly-Gly-Gly-PEG4-DBCO primarily undergoes:
Click Reactions: The DBCO group reacts with azide-containing molecules through SPAAC.
Cleavage Reactions: The PEG4 spacer can be cleaved under specific conditions, releasing the peptide and DBCO components.
Common Reagents and Conditions
SPAAC Reactions: Typically conducted in aqueous or organic solvents at room temperature.
Cleavage Reactions: Conditions vary depending on the specific cleavage mechanism (e.g., enzymatic, acidic, or reductive).
Major Products
SPAAC Products: The major products are the conjugates formed between this compound and azide-containing molecules.
Cleavage Products: The cleavage reactions yield the individual components, such as the peptide, PEG spacer, and DBCO group
Wissenschaftliche Forschungsanwendungen
Gly-Gly-Gly-PEG4-DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for bioconjugation and labeling.
Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the synthesis of complex biomolecules and drug delivery systems
Wirkmechanismus
The mechanism of action of Gly-Gly-Gly-PEG4-DBCO involves:
SPAAC Reaction: The DBCO group undergoes a strain-promoted alkyne-azide cycloaddition with azide-containing molecules, forming stable triazole linkages.
Cleavage: The PEG4 spacer can be cleaved under specific conditions, releasing the conjugated molecules.
Molecular Targets and Pathways
Molecular Targets: Azide-containing biomolecules and drugs.
Pathways: The SPAAC reaction pathway and cleavage mechanisms depending on the specific conditions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gly-Gly-Gly-PEG4-Alkyne: Similar structure but with an alkyne group instead of DBCO.
Gly-Gly-Gly-PEG4-Azide: Contains an azide group, used for similar click chemistry applications.
Uniqueness
Gly-Gly-Gly-PEG4-DBCO is unique due to its:
Strain-Promoted Reactivity: The DBCO group allows for SPAAC reactions without the need for copper catalysts.
Cleavable Linker: The PEG4 spacer can be cleaved, making it versatile for various applications
Eigenschaften
IUPAC Name |
N-[2-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46N6O9/c36-23-32(43)39-25-34(45)40-24-33(44)38-14-16-48-18-20-50-22-21-49-19-17-47-15-13-37-31(42)11-12-35(46)41-26-29-7-2-1-5-27(29)9-10-28-6-3-4-8-30(28)41/h1-8H,11-26,36H2,(H,37,42)(H,38,44)(H,39,43)(H,40,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIPCHLKYRUJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














